

Application Notes and Protocols for Labeling Peptides with Azido-PEG9-CH₂COOH

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Compound of Interest

Compound Name: Azido-PEG9-CH₂COOH

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Introduction

The introduction of an azide functional group onto peptides is a critical step for a multitude of applications in chemical biology and drug development, primarily enabling their use in bioorthogonal "click chemistry" reactions.^{[1][2]} This powerful ligation method allows for the specific and efficient covalent attachment of various reporter molecules, such as fluorophores, biotin, or drug conjugates, to the peptide of interest.^{[1][3]} The **Azido-PEG9-CH₂COOH** reagent provides a flexible, hydrophilic polyethylene glycol (PEG) spacer that enhances the solubility of the labeled peptide and minimizes steric hindrance in subsequent conjugation reactions.^[1]

This document provides a detailed protocol for the covalent labeling of peptides with **Azido-PEG9-CH₂COOH** by targeting primary amines, such as the N-terminus or the epsilon-amine of lysine residues. The carboxylic acid group of the reagent is first activated to a more reactive species, commonly an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amines on the peptide to form a stable amide bond.

Data Presentation: Quantitative Parameters for Peptide Labeling

The success and efficiency of peptide labeling with **Azido-PEG9-CH₂COOH** can be influenced by several factors, including the concentration of the peptide, the molar ratio of the labeling

reagent to the peptide, the reaction buffer composition, and the incubation time and temperature. The following table summarizes typical quantitative data for the labeling of a generic peptide.

Parameter	Value	Notes
Peptide	Generic Peptide (e.g., 1-5 kDa)	Must contain at least one primary amine (N-terminus or Lysine).
Peptide Concentration	1-5 mg/mL	In an amine-free buffer (e.g., PBS, pH 7.2-8.0).
Reagent	Azido-PEG9-CH ₂ COOH	Activated to its NHS ester form prior to the reaction.
Molar Excess of Reagent	10-30 fold	Moles of Azido-PEG9-NHS Ester per mole of peptide.
Reaction Temperature	Room Temperature (20-25°C)	
Reaction Time	1-2 hours	
Labeling Efficiency	> 90%	Percentage of peptide molecules labeled with at least one azide group.
Post-Labeling Peptide Recovery	> 85%	After removal of excess reagent via purification.

Experimental Protocols

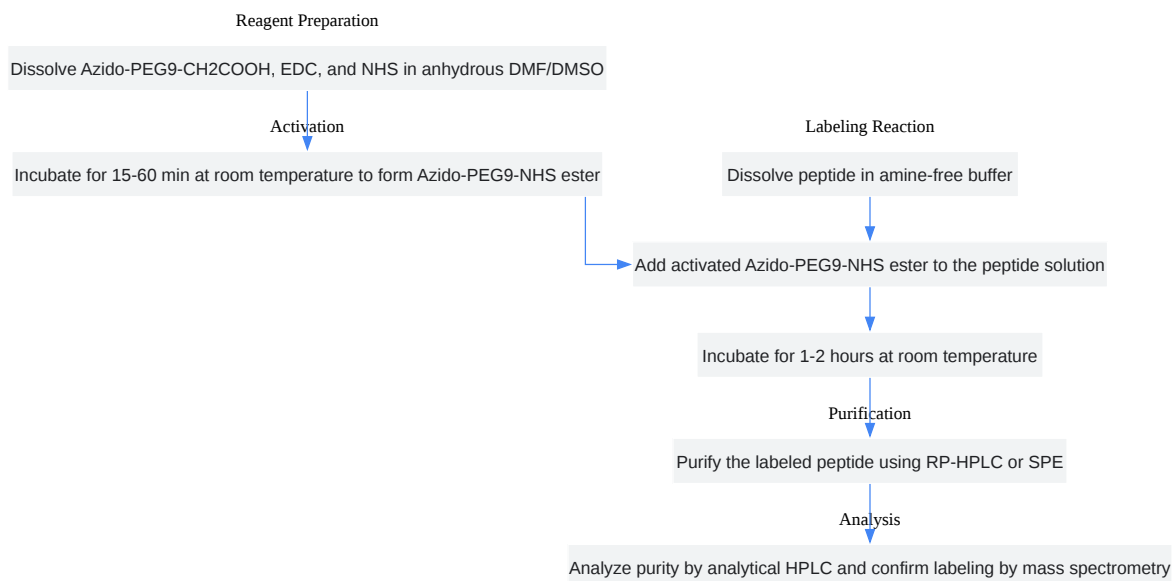
This section details the necessary materials and step-by-step procedures for the successful labeling of peptides with **Azido-PEG9-CH₂COOH**.

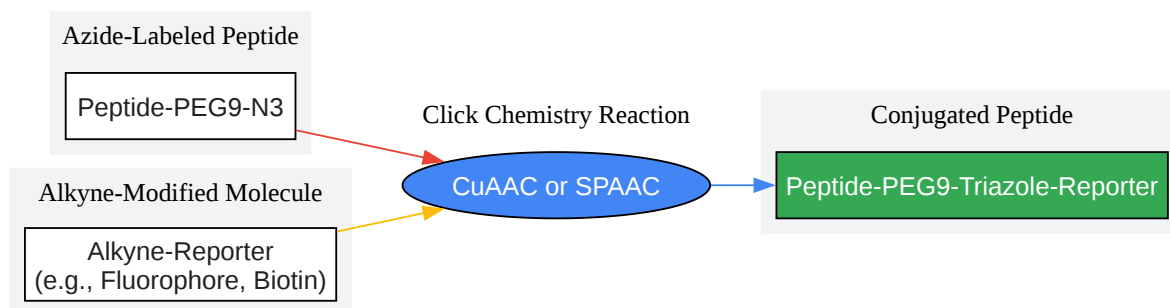
Materials and Reagents

- Peptide of interest
- **Azido-PEG9-CH₂COOH**

- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate buffer, pH 7.5-8.5. Ensure the buffer is free of primary amines (e.g., Tris).
- Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Solid-Phase Extraction (SPE) cartridges (e.g., C18).
- Analytical HPLC system for purity assessment
- Mass Spectrometer for confirmation of labeling

Experimental Workflow Diagram





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